1-Benzyl-1,7-diazaspiro[4.4]nonane
Overview
Description
1-Benzyl-1,7-diazaspiro[44]nonane is a heterocyclic compound with the molecular formula C14H20N2 It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1,7-diazaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. For instance, di-t-butyl dicarbonate can be added to a solution of this compound and triethylamine in dichloromethane, followed by stirring at ambient temperature overnight .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1,7-diazaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl oxides, while reduction can produce benzylamines.
Scientific Research Applications
1-Benzyl-1,7-diazaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Benzyl-1,7-diazaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
2,7-Diazaspiro[4.4]nonane: A related compound with a similar spirocyclic structure but lacking the benzyl group.
1-Benzyl-1,4-diazepane: Another benzyl-substituted heterocycle with a different ring system.
Uniqueness: 1-Benzyl-1,7-diazaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
1-Benzyl-1,7-diazaspiro[4.4]nonane is a bicyclic compound characterized by a spirocyclic structure that includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, related compounds, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂
- Molecular Weight : Approximately 216.32 g/mol
- Structural Characteristics : The compound features a rigid bicyclic system with a benzyl substituent, enhancing its lipophilicity and potentially influencing its biological interactions .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticonvulsant Activity
Studies have shown that derivatives of this compound possess anticonvulsant properties, making them candidates for further research in epilepsy treatment. The mechanism involves modulation of neurotransmitter systems, particularly through sigma receptors (SRs) which are implicated in seizure control .
2. Sigma Receptor Ligand Activity
Recent studies have identified 2,7-diazaspiro[4.4]nonane derivatives as potent ligands for sigma receptors (S1R and S2R). For instance, compound AD258 demonstrated high binding affinity (K_i values of 3.5 nM for S1R and 2.6 nM for S2R) and exhibited analgesic effects in models of pain induced by capsaicin, indicating its potential for pain management therapies .
3. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to clarify its efficacy and mechanism of action in this context.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Sigma Receptors : The binding to sigma receptors modulates various cellular pathways linked to pain perception and neuroprotection.
- Neurotransmitter Modulation : It may influence the release or reuptake of neurotransmitters such as serotonin and dopamine, contributing to its anticonvulsant and analgesic effects .
Case Studies
Several research studies have investigated the biological activities associated with this compound:
Comparison with Related Compounds
The structural similarities between this compound and other diazaspiro compounds highlight its unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Benzyl-2,7-diazaspiro[4.4]nonane | Similar spirocyclic structure | Different nitrogen positioning affecting activity |
1-(3-pyridyl)-1,7-diazaspiro[4.4]nonane | Contains a pyridyl group | Potentially different receptor interactions |
1-Benzyl-1,4-diazepane | Different ring system | Variability in biological activity due to structural differences |
Properties
IUPAC Name |
1-benzyl-1,7-diazaspiro[4.4]nonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14/h1-3,5-6,15H,4,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZAKHJUGTXWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576070 | |
Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128244-01-9 | |
Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128244-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20576070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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